Flurbiprofen impurity 7, also known as 4-bromo-3-fluoro-alpha-methyl phenylacetic acid, is a significant impurity associated with the pharmaceutical compound flurbiprofen, which is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. This impurity arises during the synthesis of flurbiprofen and can impact the quality and efficacy of the final pharmaceutical product.
Flurbiprofen impurity 7 is generated during the synthetic processes of producing flurbiprofen. The synthesis typically involves various chemical reactions, including nucleophilic substitutions and reductions, often leading to the formation of multiple by-products, including impurities like impurity 7. The presence of such impurities can result from side reactions or incomplete reactions in the synthesis pathway.
Flurbiprofen impurity 7 falls under the category of pharmaceutical impurities, specifically those resulting from synthetic routes in drug manufacturing. It is classified as a halogenated aromatic compound due to the presence of bromine and fluorine substituents on its aromatic ring structure.
The synthesis of flurbiprofen impurity 7 involves several key steps:
A detailed method described in a patent outlines a multi-step process that includes diazotization and coupling reactions to yield high-purity flurbiprofen, while also inadvertently producing impurities like impurity 7 .
The technical details include specific reaction conditions such as temperature control (typically around 60 °C for certain reactions), pH adjustments during crystallization, and purification methods that involve solvent extraction and chromatography techniques to isolate the desired product from impurities .
Flurbiprofen impurity 7 has a complex molecular structure characterized by:
The molecular formula for flurbiprofen impurity 7 is with a molecular weight of approximately 227.08 g/mol.
The structural elucidation can be confirmed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which provide insights into functional groups and connectivity within the molecule .
Flurbiprofen impurity 7 can participate in various chemical reactions typical of aromatic compounds:
The formation of flurbiprofen impurity 7 often occurs during the bromination step in synthetic pathways where bromine acts as an electrophile, leading to potential side reactions that generate this impurity .
The mechanism by which flurbiprofen functions as an anti-inflammatory agent involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in converting arachidonic acid into prostaglandins—mediators of inflammation and pain.
Flurbiprofen's structural characteristics, including its halogenated aromatic system, enhance its binding affinity to these enzymes, thereby reducing inflammation and pain sensation in clinical applications .
Studies have shown that flurbiprofen exhibits effective inhibition of prostaglandin synthesis in vitro and in vivo, confirming its role in managing inflammatory conditions .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and gas chromatography for residual solvent determination .
Flurbiprofen impurity 7 primarily serves as a marker for quality control in pharmaceutical formulations containing flurbiprofen. Its presence can indicate potential issues during synthesis that may affect drug efficacy and safety. Understanding its properties assists researchers in developing more efficient synthetic routes with minimized impurities.
Additionally, studying this impurity contributes to broader research efforts aimed at improving drug formulation processes and ensuring compliance with pharmaceutical standards .
Flurbiprofen Impurity 7, systematically identified as 4-Ethyl-2-fluoro-1,1'-biphenyl, is a structurally defined organic compound with the molecular formula C₁₄H₁₃F and a molecular weight of 200.25 g/mol. It bears the CAS Registry Number 55258-76-9 and is characterized by the SMILES notation FC1=C(C2=CC=CC=C2)C=CC(CC)=C1
[2] [3] [9]. This impurity retains the biphenyl core of the parent drug flurbiprofen but lacks the acetic acid moiety (-CH₂COOH) critical for pharmacological activity. The absence of polar functional groups renders it highly lipophilic, significantly reducing its aqueous solubility compared to flurbiprofen and influencing its chromatographic behavior [9].
As a specified impurity in flurbiprofen drug substances and products, Impurity 7 is subject to strict control limits per ICH Q3A/B guidelines. Its presence above threshold levels (typically ≥0.10%) necessitates identification, qualification, and rigorous monitoring throughout the drug lifecycle [2] [10]. Regulatory bodies, including the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate the use of certified reference standards for impurity profiling. Flurbiprofen Impurity 7 reference materials are supplied with comprehensive characterization data—including chromatographic purity, spectroscopic validation (NMR, MS), and stability studies—to ensure regulatory compliance during analytical method validation (AMV) and quality control (QC) testing [1] [2] [10]. These standards enable traceability to pharmacopeial monographs, supporting Abbreviated New Drug Applications (ANDAs) and commercial batch releases [3].
Table 1: Molecular Properties of Flurbiprofen Impurity 7
Property | Specification |
---|---|
Chemical Name | 4-Ethyl-2-fluoro-1,1'-biphenyl |
CAS Number | 55258-76-9 |
Molecular Formula | C₁₄H₁₃F |
Molecular Weight | 200.25 g/mol |
SMILES | FC1=C(C2=CC=CC=C2)C=CC(CC)=C1 |
Appearance | Colorless to pale yellow oil |
Primary Use | Pharmaceutical reference standard |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7